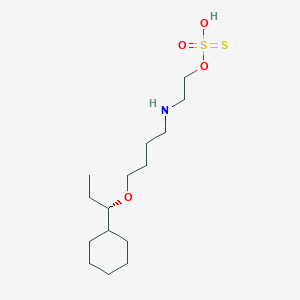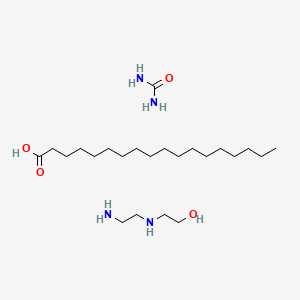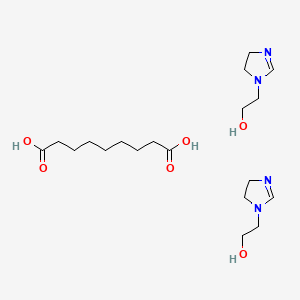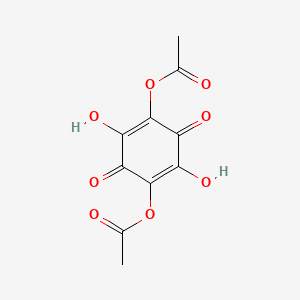
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Trimethyl(trifluoromethyl)silane typically involves the reaction of chlorotrimethylsilane with trifluoromethyl lithium. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reagents. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
化学反応の分析
Trimethyl(trifluoromethyl)silane undergoes various chemical reactions, including:
Trifluoromethylation: It is used to introduce trifluoromethyl groups into organic molecules. This reaction often requires the presence of a catalyst such as silver or palladium.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Substitution: It can undergo substitution reactions where the trifluoromethyl group replaces other functional groups in the molecule.
Common reagents used in these reactions include silver salts, palladium catalysts, and various organic solvents. The major products formed from these reactions are trifluoromethylated organic compounds, which are valuable in pharmaceuticals and agrochemicals .
科学的研究の応用
Trimethyl(trifluoromethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of trifluoromethylated compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules to study their function and interactions.
Medicine: Trifluoromethylated compounds have shown potential in the development of new drugs due to their unique properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Trimethyl(trifluoromethyl)silane exerts its effects involves the transfer of the trifluoromethyl group to the target molecule. This transfer is facilitated by the presence of a catalyst, which activates the trifluoromethyl group and allows it to react with the target molecule. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the target molecule .
類似化合物との比較
Trimethyl(trifluoromethyl)silane is unique in its ability to introduce trifluoromethyl groups into organic molecules efficiently. Similar compounds include:
Triethyl(trifluoromethyl)silane: Similar in structure but with ethyl groups instead of methyl groups.
Trimethyl(propargyl)silane: Contains a propargyl group instead of a trifluoromethyl group.
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for trifluoromethylation but with different reactivity and applications.
These compounds differ in their reactivity, stability, and the types of reactions they undergo, making Trimethyl(trifluoromethyl)silane a unique and valuable reagent in organic synthesis.
特性
CAS番号 |
20129-59-3 |
|---|---|
分子式 |
C10H8O8 |
分子量 |
256.17 g/mol |
IUPAC名 |
(4-acetyloxy-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C10H8O8/c1-3(11)17-9-5(13)7(15)10(18-4(2)12)8(16)6(9)14/h13,16H,1-2H3 |
InChIキー |
REECMDYNMZHBHM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C(=O)C(=C(C1=O)O)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



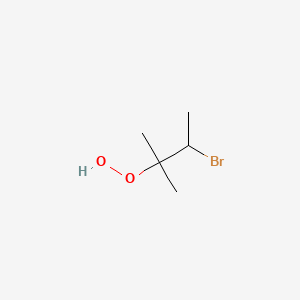
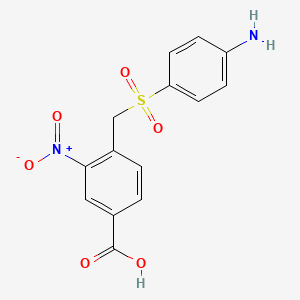
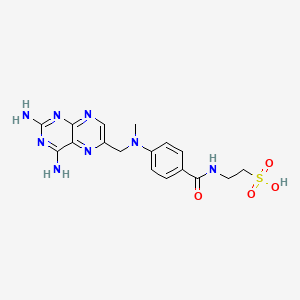

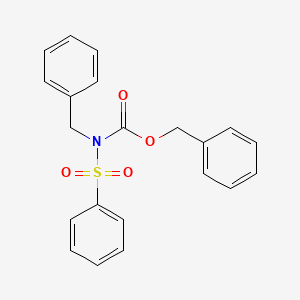

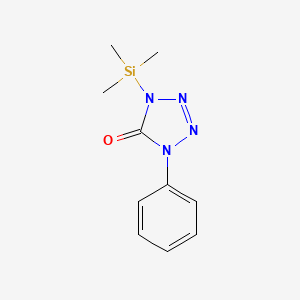
![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
